molecular formula C9H10BNO3 B8187512 2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid

2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid

Cat. No.: B8187512
M. Wt: 190.99 g/mol
InChI Key: TYOLDJNSYRECML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid is a boronic acid derivative that features a unique isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid typically involves the reaction of isoindole derivatives with boronic acid reagents. One common method includes the use of pinacol boronic esters, which are reacted with isoindole precursors under specific conditions to yield the desired boronic acid compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the boronic acid group into other functional groups, such as alcohols or ketones.

    Reduction: The compound can be reduced to form different isoindole derivatives.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole ketones, while reduction can produce isoindole alcohols.

Scientific Research Applications

2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical processes. The isoindole structure also contributes to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid is unique due to its boronic acid functionality, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in catalytic processes.

Properties

IUPAC Name

(2-methyl-1-oxo-3H-isoindol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-11-5-7-6(9(11)12)3-2-4-8(7)10(13)14/h2-4,13-14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOLDJNSYRECML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2CN(C(=O)C2=CC=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.